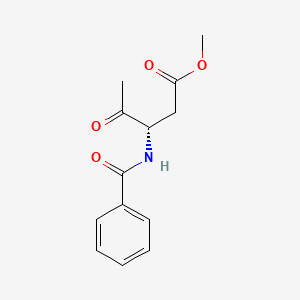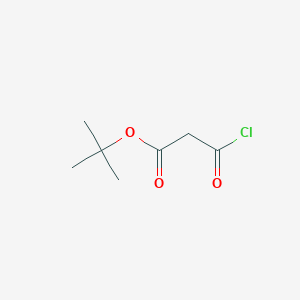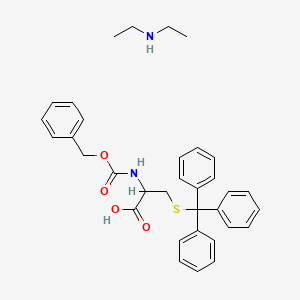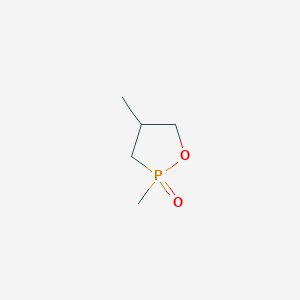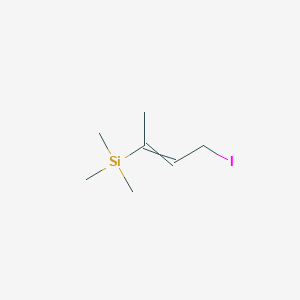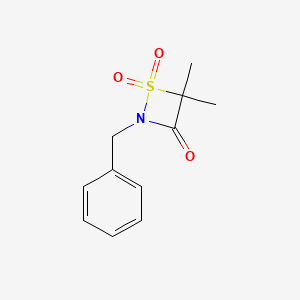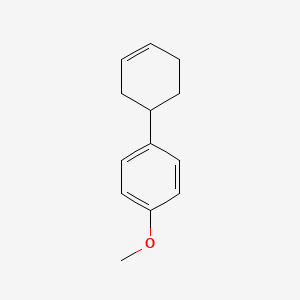
4'-Methoxy-1,2,3,6-tetrahydro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is an organic compound with the molecular formula C13H16O It is a derivative of biphenyl, where one of the phenyl rings is substituted with a methoxy group (-OCH3) and the other ring is partially hydrogenated
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the hydrogenation of 4’-methoxy-1,1’-biphenyl using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction typically proceeds as follows:
4’-Methoxy-1,1’-biphenyl+H2Pd/C4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl
Industrial Production Methods: In an industrial setting, the production of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation equipment and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: Further hydrogenation can reduce the aromatic ring to a fully saturated cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C or Raney nickel under hydrogen gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: 4’-Methoxybenzaldehyde or 4’-Methoxybenzoic acid.
Reduction: 4’-Methoxycyclohexane.
Substitution: 4’-Bromo-1,2,3,6-tetrahydro-1,1’-biphenyl or 4’-Chloro-1,2,3,6-tetrahydro-1,1’-biphenyl.
Aplicaciones Científicas De Investigación
4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl depends on its interaction with molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The compound’s biphenyl core can also interact with hydrophobic pockets in proteins, affecting their function.
Comparación Con Compuestos Similares
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydro structure but with a different core.
4’-Methoxy-1,1’-biphenyl: Lacks the tetrahydro component, making it more aromatic.
4’-Methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with different hydrogenation pattern.
Uniqueness: 4’-Methoxy-1,2,3,6-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts.
Propiedades
Número CAS |
52316-10-6 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-cyclohex-3-en-1-yl-4-methoxybenzene |
InChI |
InChI=1S/C13H16O/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-3,7-11H,4-6H2,1H3 |
Clave InChI |
XUSKBNMNCKBVGX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2CCC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)
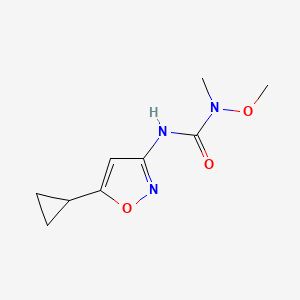

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
